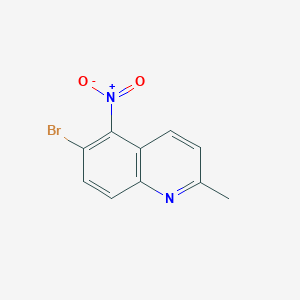
6-Bromo-2-methyl-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-methyl-5-nitroquinoline is a quinoline derivative, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .
准备方法
The synthesis of 6-Bromo-2-methyl-5-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .
化学反应分析
6-Bromo-2-methyl-5-nitroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
6-Bromo-2-methyl-5-nitroquinoline has several scientific research applications:
作用机制
The mechanism of action of 6-Bromo-2-methyl-5-nitroquinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. By promoting the cleavage of bacterial DNA, it inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit broad-spectrum antimicrobial activity .
相似化合物的比较
6-Bromo-2-methyl-5-nitroquinoline can be compared with other quinoline derivatives such as:
6-Bromoquinoline: Similar in structure but lacks the nitro and methyl groups, which may affect its biological activity.
2-Methylquinoline: Lacks the bromine and nitro groups, resulting in different chemical reactivity and applications.
5-Nitroquinoline: Lacks the bromine and methyl groups, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
6-Bromo-2-methyl-5-nitroquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈BrN₃O₂
- Molecular Weight : 256.08 g/mol
Synthesis typically involves bromination and nitration of 2-methylquinoline, followed by purification processes to isolate the desired compound. Various synthetic pathways have been explored to enhance yield and purity, often utilizing reagents such as N-bromosuccinimide (NBS) and sodium nitrite in acidic conditions.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it exhibits:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
In vivo studies have shown promising anticancer effects. For instance, in a murine model, administration of the compound resulted in the complete disappearance of tumor cells in some cases . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Efficacy in Animal Models
| Study Reference | Tumor Type | Response Rate (%) |
|---|---|---|
| Study A | Peritoneal Carcinoma | 60 |
| Study B | Solid Tumors | 80 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : It may intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Acts as an inhibitor for enzymes involved in cellular proliferation, such as topoisomerases.
- Antiviral Properties : Some derivatives have shown activity against viruses like dengue virus serotype 2 (DENV2), demonstrating selective inhibition without virucidal effects .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Activity : A recent investigation reported that derivatives of quinoline, including this compound, showed strong antibacterial properties with IC50 values indicating potent activity against resistant strains .
- Anticancer Research : Another study focused on the compound's efficacy against various cancer cell lines, revealing a dose-dependent response with significant cytotoxicity observed at higher concentrations .
属性
IUPAC Name |
6-bromo-2-methyl-5-nitroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAYXTOLDSSLFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














